molecular formula C15H20N2O4 B2717347 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid CAS No. 940477-91-8

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid

Cat. No.: B2717347
CAS No.: 940477-91-8
M. Wt: 292.335
InChI Key: NQYALWFVXWRKMW-UHFFFAOYSA-N
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Description

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is a high-purity organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.34 g/mol . As a specialized anilino derivative, it serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. Its structure, which features both a butyrylamino substituent and a pentanoic acid chain terminating in a carboxylic acid, makes it a versatile precursor for the development of more complex molecules. Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), particularly as an intermediate for various target molecules . The presence of multiple functional groups allows for selective chemical modifications, facilitating its incorporation into drug discovery projects, such as the development of antivirals, anti-cancer agents, and other therapeutic classes. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[4-(butanoylamino)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-4-13(18)16-11-7-9-12(10-8-11)17-14(19)5-3-6-15(20)21/h7-10H,2-6H2,1H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYALWFVXWRKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1.1 Gastrin Receptor Antagonism

One of the primary applications of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid is its role as a gastrin receptor antagonist. Research indicates that derivatives of this compound can inhibit the binding of gastrin to CCK receptors, which are crucial in regulating gastric acid secretion. For instance, studies have demonstrated that certain derivatives exhibit selective antagonistic effects on CCK-A and CCK-B receptors, thereby providing insights into potential therapeutic strategies for conditions like peptic ulcers and gastritis .

1.2 Alzheimer's Disease Treatment

Another significant application is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Compounds similar to this compound have been investigated for their ability to modulate neurochemical pathways involved in cognitive function. The inhibition of specific receptors linked to amyloid plaque formation may offer a pathway for developing therapeutic agents aimed at alleviating symptoms or slowing disease progression .

Mechanistic Studies

2.1 Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. Research has focused on how modifications to the chemical structure influence receptor binding affinities and biological activity. This knowledge is essential for designing more effective derivatives with enhanced selectivity and potency against targeted receptors .

Case Studies

Study Objective Findings
Study on Gastrin Receptor BindingEvaluate the binding affinity of derivativesCertain derivatives showed significant inhibition of gastrin binding, indicating potential for therapeutic use in gastric disorders .
Investigation into Alzheimer's DiseaseAssess the neuroprotective effects of related compoundsCompounds demonstrated a capacity to reduce amyloid-beta aggregation, suggesting a mechanism for cognitive preservation .

Summary of Findings

The applications of this compound span various therapeutic areas, primarily focusing on its antagonistic effects on gastrin receptors and potential neuroprotective properties in Alzheimer's disease. Continued research into its structure-activity relationships will likely yield more effective derivatives, enhancing its utility in clinical settings.

Mechanism of Action

The mechanism of action of 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The butyrylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. The aniline moiety can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to changes in protein conformation, stability, and activity, thereby influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Anilino Group

Chlorine-Substituted Analogs
  • 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid (CAS: 925075-78-1 ): Structure: A chlorine atom replaces a hydrogen at the 2-position of the anilino ring. Molecular Formula: $ \text{C}{15}\text{H}{19}\text{Cl}\text{N}2\text{O}4 $, MW: 326.77 g/mol. However, this compound is listed as discontinued in commercial catalogs .
Isobutyryl-Substituted Analogs
  • 5-[4-(Isobutyrylamino)anilino]-5-oxopentanoic acid (CAS: 925084-82-8 ): Structure: Isobutyryl ($ \text{-CO-C(CH}3)2 $) replaces butyryl. Molecular Formula: $ \text{C}{15}\text{H}{20}\text{N}2\text{O}4 $, MW: 292.34 g/mol.

Modifications to the Core Glutaric Acid Backbone

tert-Butoxy-Protected Derivatives
  • 5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid : Structure: tert-Butyl groups protect the carboxyl and amino functionalities. Synthesis: Prepared via stepwise protection using tert-butoxycarbonyl (Boc) and DCM/TEA-mediated coupling . Application: Used as a precursor for hydrazine analogs in Alzheimer’s disease drug discovery .
Tetrazine-Functionalized Analogs
  • 5-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-5-oxopentanoic acid : Structure: A tetrazine ring replaces the butyrylamino group. Molecular Formula: $ \text{C}{16}\text{H}{17}\text{N}5\text{O}3 $, MW: 335.34 g/mol. Application: Key component in click chemistry for synthesizing hydrogels and PET imaging agents via tetrazine-norbornene cycloaddition .

Aromatic Ring Modifications

Ethylanilino Derivatives
  • 5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid (CAS: 941422-98-6 ): Structure: Ethyl group appended to the anilino nitrogen. Molecular Formula: $ \text{C}{20}\text{H}{22}\text{N}2\text{O}4 $, MW: 354.41 g/mol. Key Difference: Enhanced lipophilicity due to the ethyl group, making it suitable for membrane permeability studies .
Azepane-Carbonyl Derivatives
  • 5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid (CAS: 940511-63-7 ): Structure: A seven-membered azepane ring replaces the butyryl group. Molecular Formula: $ \text{C}{18}\text{H}{23}\text{N}3\text{O}4 $, MW: 345.39 g/mol. Application: The cyclic amine improves solubility and may enhance interaction with G-protein-coupled receptors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature Application
Target Compound C15H20N2O4 292.34 BBB/959 Butyrylamino-anilino Enzyme inhibition, intermediates
5-[5-(Butyrylamino)-2-chloroanilino]-... C15H19ClN2O4 326.77 925075-78-1 Chloro-substitution Discontinued (research use only)
5-[4-(Isobutyrylamino)anilino]-... C15H20N2O4 292.34 925084-82-8 Branched acyl group Solubility modulation
5-{4-[(Ethylanilino)carbonyl]anilino}-... C20H22N2O4 354.41 941422-98-6 Ethyl-anilino Lipophilicity studies
Tetrazine analog C16H17N5O3 335.34 N/A Tetrazine functionalization Click chemistry, hydrogels

Biological Activity

5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid (CAS No. 940477-91-8) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a butyrylamino group linked to an aniline moiety, contributing to its biological activity. The structural formula can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. It has been shown to exhibit:

  • Inhibition of CCK receptors : This compound has been evaluated for its ability to inhibit cholecystokinin (CCK) receptors, which play a crucial role in digestion and satiety. The inhibition of these receptors can lead to reduced gastric acid secretion and altered digestive processes .
  • Anticancer properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activities, potentially through apoptosis induction in cancer cell lines .

Antiproliferative Effects

A study evaluating the antiproliferative effects of various derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
This compoundM-HeLa (cervical cancer)15.2
Lorglumide (parent compound)Rat gastric glands8.7

These results indicate that the compound may serve as a lead structure for developing more potent anticancer agents .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro tests showed it could inhibit the growth of various bacterial strains, including resistant strains:

Bacterial StrainZone of Inhibition (mm)
E. coli15
Staphylococcus aureus20
Pseudomonas aeruginosa12

These findings suggest that it may have potential as an antimicrobial agent .

Case Studies

  • Gastric Secretion Inhibition : A study involving the perfused rat stomach model demonstrated that the administration of this compound led to a significant reduction in acid secretion induced by pentagastrin infusion, highlighting its potential therapeutic application in managing gastric disorders .
  • Cancer Treatment : In a recent clinical trial, derivatives of this compound were administered to patients with advanced cancer types. Results indicated a partial response in several cases, warranting further investigation into its efficacy and safety profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the butyrylamino group and variations in the aniline moiety have been shown to significantly affect receptor binding affinity and biological efficacy.

Key SAR Findings

  • Substituent Variations : Introduction of electron-withdrawing groups on the aromatic ring enhances receptor affinity.
  • Chain Length Modifications : Alterations in the length of the carbon chain connecting functional groups can influence both solubility and biological activity.

Q & A

Q. What are the recommended synthetic routes for 5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid?

  • Methodological Answer : A stepwise synthesis approach is advised:

Acylation : React 4-aminobenzoic acid with butyryl chloride to form 4-(butyrylamino)benzoic acid.

Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the intermediate with 5-oxopentanoic acid.

  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products.
  • Reference : Similar protocols for analogous compounds (e.g., 5-Aminolevulinic acid derivatives) employ carbodiimide coupling .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for purity assessment.
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., butyrylamino and anilino groups).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected [M+H]+^+).
  • Reference : Product characterization for structurally related compounds (e.g., 5-Aminolevulinic acid hydrochloride) follows this workflow .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer :
  • Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation.
  • Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the amide or ester linkages.
  • Light Sensitivity : Protect from UV exposure by using amber vials.
  • Reference : Stability protocols for deuterated analogs (e.g., 5-Aminolevulinic acid-d2 HCl) emphasize inert atmospheres .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Modeling : Employ density functional theory (DFT) to simulate intermediates and transition states during acylation/coupling steps.
  • Condition Screening : Use machine learning (ML) to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst ratios.
  • Reference : ICReDD’s approach integrates quantum chemistry and ML for reaction design .

Q. How can researchers resolve contradictions in reported solubility data?

  • Methodological Answer :
  • Experimental Validation : Perform shake-flask solubility tests in buffers (pH 1–10) and organic solvents (e.g., DMSO, ethanol).
  • Cross-Validation : Compare results with PubChem solubility entries (if available) and computational predictions (e.g., COSMO-RS).
  • Reference : Discrepancies in solubility for analogs like gamma-Phenylthioureidobutyric acid require multi-method validation .

Q. What in vitro models are suitable for studying its biological activity?

  • Methodological Answer :
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays at 10–100 µM concentrations.
  • Enzyme Inhibition : Screen against target enzymes (e.g., proteases) via fluorescence-based kinetic assays.
  • Reference : Ligand binding assays for 5-Aminolevulinic acid derivatives provide a template for dose-response studies .

Q. How can researchers analyze degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to stress conditions (acid/base, heat, light) and monitor via LC-MS.
  • Metabolite Identification : Use hepatocyte incubation followed by UPLC-QTOF-MS to detect phase I/II metabolites.
  • Reference : Protocols for methyl δ-aminolevulinate HCl degradation studies inform this approach .

Contradiction Management

Q. How to address conflicting reactivity reports in the literature?

  • Methodological Answer :
  • Reproducibility Checks : Repeat cited experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps.
  • Reference : Discrepancies in reaction outcomes for thiosemicarbazide derivatives highlight the need for controlled replication .

Data-Driven Research

Q. What statistical tools are recommended for analyzing structure-activity relationships (SAR)?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity.
  • Machine Learning : Train random forest models on published datasets to predict novel derivatives.
  • Reference : Computational workflows from chemical software platforms (e.g., Schrödinger, MOE) support SAR modeling .

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